molecular formula C18H18N2O4S B2964752 Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321930-29-3

Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2964752
CAS RN: 1321930-29-3
M. Wt: 358.41
InChI Key: OWFDTUYOFNUZTL-HNENSFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” is a complex organic molecule that contains several functional groups, including a furan ring, a benzothiazole ring, and an ester group . The presence of these functional groups suggests that this compound could have interesting chemical properties and could potentially be used in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The furan ring could potentially be synthesized using methods such as the Paal-Knorr Furan Synthesis . The benzothiazole ring could be formed using methods such as the Hantszch Thiazole Synthesis. The ester group could be introduced through a reaction with an alcohol under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The benzothiazole ring is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . The ester group consists of a carbonyl group adjacent to an ether group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. The furan ring could undergo reactions such as electrophilic aromatic substitution or nucleophilic addition. The benzothiazole ring could participate in reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution . The ester group could undergo reactions such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the functional groups. For example, the presence of the ester group could make the compound polar and potentially soluble in polar solvents . The presence of the aromatic rings could contribute to the compound’s stability and rigidity .

Safety And Hazards

As with any chemical compound, handling “Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on safety and hazards .

properties

IUPAC Name

ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-4-23-15(21)10-20-13-9-11(2)8-12(3)16(13)25-18(20)19-17(22)14-6-5-7-24-14/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFDTUYOFNUZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=CO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.